molecular formula C6H4N4O2S B6258963 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1250931-61-3

2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid

Cat. No. B6258963
CAS RN: 1250931-61-3
M. Wt: 196.2
InChI Key:
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Description

“2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies. For instance, one study reported the synthesis of 1,2,4-triazole derivatives by linking the triazole-thione moiety through amide hydrophilic linkers with diverse lipophilic fragments . Another study reported the synthesis of 1,2,4-triazole derivatives using a halogenated acetal and cesium carbonate .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives include the discovery of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Additionally, the development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid involves the condensation of 4-amino-5-mercapto-3-(4H-1,2,4-triazol-3-yl)thiophene-2-carboxylic acid with ethyl chloroacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "4-amino-5-mercapto-3-(4H-1,2,4-triazol-3-yl)thiophene-2-carboxylic acid", "ethyl chloroacetate", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 4-amino-5-mercapto-3-(4H-1,2,4-triazol-3-yl)thiophene-2-carboxylic acid and ethyl chloroacetate in ethanol.", "Step 2: Add sodium hydroxide to the mixture and heat under reflux for several hours.", "Step 3: Cool the mixture and add water to precipitate the product.", "Step 4: Filter the product and wash with water.", "Step 5: Dissolve the product in sodium hydroxide solution and heat under reflux to hydrolyze the ethyl ester to the carboxylic acid.", "Step 6: Cool the mixture and acidify with hydrochloric acid to precipitate the product.", "Step 7: Filter the product and wash with water.", "Step 8: Decarboxylate the product by heating under reflux with sodium hydroxide solution.", "Step 9: Cool the mixture and acidify with hydrochloric acid to precipitate the final product.", "Step 10: Filter the product and wash with water." ] }

CAS RN

1250931-61-3

Product Name

2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid

Molecular Formula

C6H4N4O2S

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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